Ortho‑Methoxy Substitution Abolishes Anti‑Tubercular Activity Relative to Active Series Members
In a systematic evaluation of 21 N‑(aryl)-2‑thiophen‑2‑ylacetamides against M. tuberculosis H37Rv, N‑(2‑methoxyphenyl)-2‑(2‑thienyl)acetamide (compound 4) showed no significant growth inhibition (MIC >100 µg/mL), whereas nine other series members—bearing different aryl substitutions such as 4‑methylphenyl, 4‑chlorophenyl, or 3,4‑dimethoxyphenyl—exhibited MIC values between 25 and 100 µg/mL [1]. This sharp activity cliff demonstrates that the 2‑methoxyphenyl group is disfavored for antitubercular target engagement, making the compound a valuable negative‑control probe for tuberculosis drug discovery campaigns that aim to deconvolute the pharmacophoric contribution of the ortho‑methoxy moiety [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC >100 µg/mL (inactive) |
| Comparator Or Baseline | Nine active series members (compounds 2, 3, 7, 8, 11, 12, 15, 16, 20): MIC range 25–100 µg/mL |
| Quantified Difference | ≥4‑fold loss of potency; target compound falls outside the active MIC window entirely |
| Conditions | In vitro broth microdilution assay; M. tuberculosis H37Rv; 21‑compound series tested in parallel |
Why This Matters
For researchers procuring a defined inactive control within the thienylacetamide chemotype, this compound offers a rigorously characterized negative phenotype directly comparable to active congeners from the same publication.
- [1] Lourenço MCS, Vicente FR, Henriques MGM, et al. Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorg Med Chem Lett. 2007;17(24):6895-6898. doi:10.1016/j.bmcl.2007.09.096 View Source
